molecular formula C16H15N5O2 B15018365 ethyl (2E)-1H-benzotriazol-1-yl(2-phenylhydrazinylidene)ethanoate

ethyl (2E)-1H-benzotriazol-1-yl(2-phenylhydrazinylidene)ethanoate

Cat. No.: B15018365
M. Wt: 309.32 g/mol
InChI Key: INHHGSWFZLKTLI-XDJHFCHBSA-N
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Description

ETHYL (2E)-2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)ACETATE is an organic compound that features a benzotriazole moiety and a phenylhydrazine group. Compounds containing benzotriazole are known for their applications in various fields, including corrosion inhibitors, pharmaceuticals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)ACETATE typically involves the condensation of ethyl acetoacetate with 1H-1,2,3-benzotriazole and phenylhydrazine under acidic or basic conditions. The reaction may require a catalyst and specific temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylhydrazine moiety, leading to the formation of azo compounds.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

Major Products

    Azo compounds: From oxidation reactions.

    Hydrazine derivatives: From reduction reactions.

    Substituted benzotriazoles: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, ETHYL (2E)-2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)ACETATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

The compound may exhibit biological activity, making it a candidate for drug development. Benzotriazole derivatives are known for their antimicrobial and anticancer properties.

Medicine

Industry

In industry, the compound can be used in the formulation of corrosion inhibitors, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)ACETATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzotriazole moiety can chelate metal ions, making it effective in corrosion inhibition.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A simpler compound with similar applications in corrosion inhibition and as a building block in organic synthesis.

    Phenylhydrazine: Known for its use in the synthesis of azo dyes and pharmaceuticals.

    Ethyl acetoacetate: A versatile intermediate in organic synthesis.

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

ethyl (2E)-2-(benzotriazol-1-yl)-2-(phenylhydrazinylidene)acetate

InChI

InChI=1S/C16H15N5O2/c1-2-23-16(22)15(19-17-12-8-4-3-5-9-12)21-14-11-7-6-10-13(14)18-20-21/h3-11,17H,2H2,1H3/b19-15+

InChI Key

INHHGSWFZLKTLI-XDJHFCHBSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC=C1)/N2C3=CC=CC=C3N=N2

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1)N2C3=CC=CC=C3N=N2

Origin of Product

United States

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